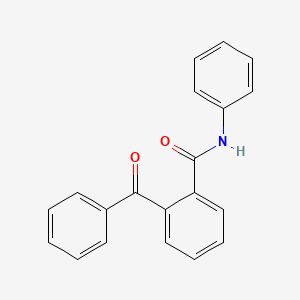
2-Benzoylbenzanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoylbenzanilide is an organic compound belonging to the class of benzanilides. It is characterized by the presence of a benzoyl group attached to a benzanilide structure. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Benzoylbenzanilide can be synthesized through several methods. One common approach involves the condensation of benzoic acid with aniline in the presence of a catalyst. The reaction typically requires heating and can be carried out in an oil bath at temperatures ranging from 180°C to 225°C . Another method involves the regioselective C–H hydroxylation of benzanilides using Ru(II) or Pd(II) catalysts, which provides excellent regioselectivity and high yields .
Industrial Production Methods: Industrial production of this compound often employs the condensation method due to its simplicity and cost-effectiveness. The process involves the reaction of benzoic acid with aniline under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzoylbenzanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Hydroxylated benzanilides.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzanilides depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Benzoylbenzanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Benzoylbenzanilide involves its interaction with specific molecular targets. For instance, as a DNA-PK inhibitor, it interferes with the DNA repair process, leading to cell death in cancer cells. The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity . In the case of rotamase inhibition, it binds to the enzyme’s active site, preventing the isomerization of peptide bonds .
Comparación Con Compuestos Similares
Benzanilide: A simpler analog without the benzoyl group.
N-Benzoylaniline: Similar structure but with different substituents.
Hydroxylated Benzanilides: Compounds with hydroxyl groups on the benzene ring.
Uniqueness: 2-Benzoylbenzanilide is unique due to its specific structural features, which confer distinct biological activities. Its ability to act as both a DNA-PK inhibitor and a rotamase inhibitor sets it apart from other similar compounds .
Propiedades
Número CAS |
51334-77-1 |
|---|---|
Fórmula molecular |
C20H15NO2 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
2-benzoyl-N-phenylbenzamide |
InChI |
InChI=1S/C20H15NO2/c22-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(23)21-16-11-5-2-6-12-16/h1-14H,(H,21,23) |
Clave InChI |
XQBCETJBBGILQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Fluorophenyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-methanamine](/img/structure/B14149630.png)
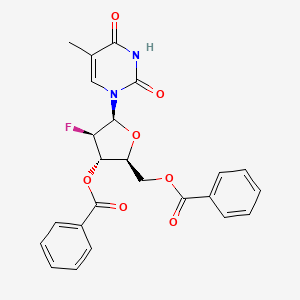
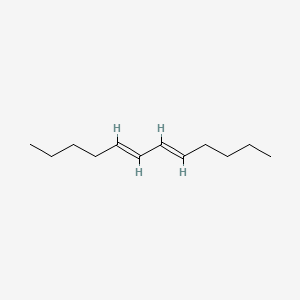
![Ethyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]propanoate](/img/structure/B14149644.png)
![Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B14149648.png)
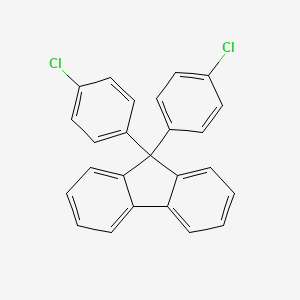
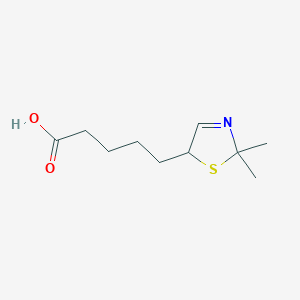
![1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one](/img/structure/B14149665.png)

![3-butyl-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14149685.png)
![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)
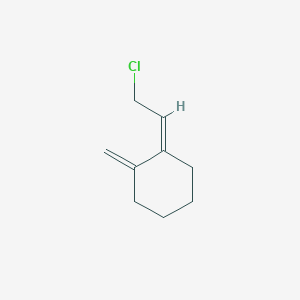
![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14149705.png)
![4-ethyl-3-[(4-iodobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B14149709.png)
